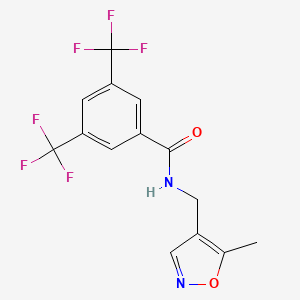

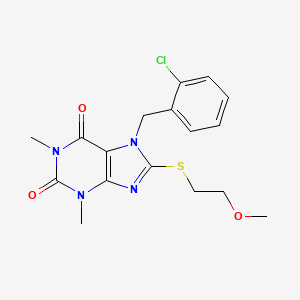

![molecular formula C22H21N3O4S B2958996 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide CAS No. 2034590-38-8](/img/structure/B2958996.png)

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[c][1,2,5]thiadiazole core, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This core is a common and essential feature of a variety of natural products and medicinal agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar thiadiazole derivatives often involves reactions with sulfur and nitrogen sources . The compound also contains an amide group, which could be formed through a reaction between a carboxylic acid and an amine.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole core could contribute to its stability and resistance to heat .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds derived from 1,3,4-thiadiazole have been investigated for their antimicrobial and antifungal activities. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against bacteria and fungi, including E. coli and R. solanacearum, as well as F. oxysporum and A. niger (H. M. Vinusha et al., 2015). Another study found Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited antimicrobial activity against S. epidermidis and showed cytotoxicity on cancer cell lines (M. Gür et al., 2020).

Anticonvulsant Properties

The search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole has shown promise. A specific derivative demonstrated high anticonvulsive activity in comparison to traditional drugs, highlighting the potential of 1,3,4-thiadiazole derivatives in developing new anticonvulsant medications (I. Sych et al., 2018).

Anticancer Potential

The 1,3,4-thiadiazole core has also been utilized in medicinal chemistry for its pharmacological properties, including anticancer activities. A series of Schiff bases containing this core demonstrated DNA protective abilities and cytotoxic effects on cancer cell lines, suggesting their potential in chemotherapy (M. Gür et al., 2020). Additionally, novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activities against various human tumor cell lines, showing promising inhibitory effects (A. Almasirad et al., 2016).

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-24-19-12-6-7-13-20(19)25(30(24,27)28)16-15-23-22(26)18-11-5-8-14-21(18)29-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVHUGJAXKVDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

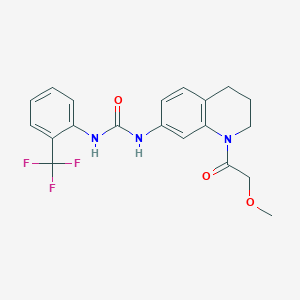

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

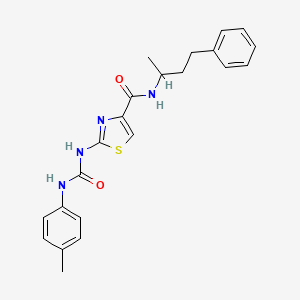

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

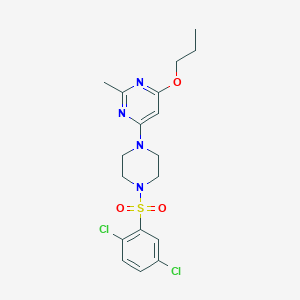

![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)

![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)